Chromium(3+) acetylacetonate synthesis from chromium chloride
Chromium(3+) acetylacetonate synthesis from chromium chloride
An In-Depth Technical Guide to the Synthesis of Chromium(III) Acetylacetonate from Chromium(III) Chloride
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive, field-proven methodology for the synthesis of tris(acetylacetonato)chromium(III), or Cr(acac)₃, a paramount coordination complex with significant applications in catalysis, materials science, and as a relaxation agent in Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Designed for researchers and drug development professionals, this document moves beyond a simple recitation of steps to elucidate the causal chemical principles that ensure a successful and reproducible synthesis.
Foundational Principles: The Coordination Chemistry of Cr(acac)₃
The synthesis of Cr(acac)₃ from chromium(III) chloride is a classic ligand exchange reaction. The central chromium(III) ion, a d³ metal, readily forms stable octahedral complexes.[3] The ligand, acetylacetone (Hacac or 2,4-pentanedione), is a β-diketone that exhibits keto-enol tautomerism. The hydrogen on the α-carbon is acidic and can be removed by a base to form the acetylacetonate anion (acac⁻).[4][5]
This anion acts as a bidentate, chelating ligand, binding to the chromium(III) center through its two oxygen atoms to form a stable six-membered ring.[4][5] Three acac⁻ ligands are required to satisfy the coordination sphere of the Cr³⁺ ion, resulting in the neutral, highly stable, and characteristically purple Cr(acac)₃ complex.[5]
The Critical Role of Urea: A Self-Regulating pH System
Direct addition of a strong base like sodium hydroxide would cause the immediate precipitation of insoluble chromium(III) hydroxide (Cr(OH)₃), preventing the desired complexation. The elegance of this synthesis lies in the use of urea ((NH₂)₂C=O) as a base precursor.[3] Upon gentle heating in an aqueous solution, urea slowly hydrolyzes to produce ammonia (NH₃) and carbon dioxide.[4][5]
Equation 1: Hydrolysis of Urea (NH₂)₂C=O + H₂O → 2NH₃ + CO₂
The ammonia generated in-situ then acts as a weak base, establishing an equilibrium in water to produce hydroxide ions (OH⁻).[4][5][6]
Equation 2: Ammonia-Water Equilibrium NH₃ + H₂O ⇌ NH₄⁺ + OH⁻
This slow, controlled release of a base ensures that the pH of the reaction mixture rises gradually. This is sufficient to deprotonate the acetylacetone, forming the nucleophilic acac⁻ ligand, without raising the hydroxide concentration to a level that would precipitate Cr(OH)₃. This self-validating system is a cornerstone of the protocol's trustworthiness.
Experimental Protocol: Synthesis of Tris(acetylacetonato)chromium(III)
This protocol is adapted from established microscale and macroscale inorganic chemistry procedures.[4][5][7]
Reagent and Equipment Profile
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Purpose |
| Chromium(III) Chloride Hexahydrate | CrCl₃·6H₂O | 266.45 | 1.30 g | 4.88 | Cr³⁺ Source |
| Urea | (NH₂)₂C=O | 60.06 | 5.00 g | 83.25 | Base Precursor |
| Acetylacetone (Hacac) | C₅H₈O₂ | 100.12 | 4.0 mL | ~38.4 | Ligand Source |
| Distilled Water | H₂O | 18.02 | 20 mL | - | Solvent |
| Equipment | |||||
| 100 mL Erlenmeyer Flask | Reaction Vessel | ||||
| Magnetic Stirring Hotplate & Stir Bar | Agitation/Heating | ||||
| Watch Glass | Cover/Reflux | ||||
| Graduated Cylinders | Liquid Measurement | ||||
| Büchner Funnel & Filter Flask | Product Isolation |
Step-by-Step Methodology
-
Preparation of the Chromium Solution: In a 100 mL Erlenmeyer flask, dissolve 1.30 g of chromium(III) chloride hexahydrate in 20 mL of distilled water. The solution should be a deep green color.[4]
-
Addition of Reagents: To the stirred chromium solution, add 5.00 g of urea. Once the urea has dissolved, add 4.0 mL of acetylacetone using a graduated cylinder or pipette. This should be performed in a chemical fume hood as acetylacetone is a flammable liquid and mild irritant.[4][8] An excess of acetylacetone is used to ensure the reaction goes to completion by favoring product formation according to Le Châtelier's principle.[4][5]
-
Reaction Under Thermal Conditions: Cover the flask with a watch glass to minimize evaporation and place it on a magnetic stirring hotplate. Heat the mixture to approximately 80-90°C (a boiling water bath can also be used).[3] Stir the solution continuously for 1 to 1.5 hours.[4][7]
-
Observation and Product Formation: As the reaction progresses and the urea hydrolyzes, the solution will darken. Deep maroon, plate-like crystals of Cr(acac)₃ will begin to form, often as a crust at the surface of the mixture.[4][7]
-
Isolation of the Crystalline Product: After the heating period, remove the flask from the heat and allow it to cool to room temperature. Further cooling in an ice bath can maximize crystal precipitation.
-
Filtration and Washing: Collect the crystalline product by suction filtration using a Büchner funnel. Wash the crystals sparingly with two small portions (5-10 mL) of cold distilled water to remove soluble byproducts like ammonium chloride.
-
Drying: Allow the product to air-dry on the filter paper or in a desiccator. The final product is an air-stable, dark purple/maroon crystalline solid.[2] Determine the final mass and calculate the percentage yield.
Synthesis Workflow Diagram
The overall experimental process can be visualized as follows:
Caption: Experimental workflow for the synthesis of Cr(acac)₃.
Product Characterization: A Self-Validating System
Confirmation of the product's identity and purity is essential. The following are standard and effective characterization techniques for Cr(acac)₃.
Melting Point
Cr(acac)₃ has a reported melting point of approximately 210-216°C.[2] A sharp melting point within this range is a strong indicator of high purity. Impurities will typically cause the melting point to be depressed and broaden.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for confirming the coordination of the acetylacetonate ligand to the chromium center. The spectrum of the free ligand (Hacac) shows a strong, broad absorption for the C=O stretch around 1700-1725 cm⁻¹ and enolic C=O absorption near 1625 cm⁻¹. Upon coordination to Cr(III), the π-electron density in the chelate ring becomes delocalized. This results in the disappearance of the typical ketone C=O band and the appearance of new, strong bands characteristic of the coordinated ligand. Key absorptions for Cr(acac)₃ include:
-
~1575 cm⁻¹: Attributed to a combination of C=C and C=O stretching modes.[9]
-
~1525 cm⁻¹: Assigned to asymmetric C-C-C stretching within the chelate ring.[9]
-
Metal-Oxygen Bands: Vibrations corresponding to the Cr-O bond appear in the far-IR region, typically between 400-700 cm⁻¹.[10]
UV-Visible Spectroscopy
The deep purple color of Cr(acac)₃ is due to electronic d-d transitions of the Cr³⁺ ion in an octahedral ligand field.[1][11] In solution (e.g., chloroform or ethanol), the UV-Vis spectrum typically displays two main absorption bands:
-
A prominent band around 560 nm (~17,800 cm⁻¹), which corresponds to the spin-allowed ⁴A₂g → ⁴T₂g transition.[12]
-
A weaker shoulder or band at higher energy, around 330-340 nm, which is often a mix of d-d transitions and charge-transfer bands.[13]
The presence and position of these bands are definitive spectroscopic signatures of the octahedral Cr(III) center in this ligand environment.
Caption: Logical flow for the characterization and validation of Cr(acac)₃.
Safety and Handling
Adherence to rigorous safety protocols is non-negotiable.
-
Chromium(III) Chloride (CrCl₃·6H₂O): Harmful if swallowed and may cause skin sensitization or an allergic reaction.[14][15][16] Avoid creating dust. Wear gloves and eye protection.[17]
-
Acetylacetone (Hacac): Flammable liquid and vapor.[18][19] It is harmful if swallowed and toxic if inhaled or in contact with skin.[18][19] All handling of acetylacetone must be conducted in a well-ventilated chemical fume hood.[4] Keep away from heat, sparks, and open flames.[8]
-
General Precautions: Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (e.g., butyl rubber), should be worn at all times. Ensure eyewash stations and safety showers are accessible.[8]
Conclusion
The synthesis of chromium(III) acetylacetonate from chromium(III) chloride and acetylacetone, facilitated by the in-situ generation of a base from urea, is a robust and reliable method for producing this versatile coordination complex. The procedure's success hinges on a clear understanding of the underlying chemical principles, particularly the controlled pH adjustment that prevents the formation of unwanted side products. By following the detailed protocol and utilizing the prescribed characterization techniques, researchers can confidently synthesize and validate high-purity Cr(acac)₃ for a multitude of advanced applications.
References
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Chromium(III) chloride hexahydrate. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetylacetone. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetylacetone ≥98 %, for synthesis. Retrieved from [Link]
- Szafran, Z., Pike, R. M., & Singh, M. M. (n.d.). Synthesis of Metal Acetylacetonates Preparation of Tris(2,4-pentanedionato)chromium(III).
- Shimanovskaya, V. V., et al. (n.d.). TPD-MS AND SPECTROSCOPIC STUDIES OF Cr(acac)
-
Wikipedia. (n.d.). Chromium(III) acetylacetonate. Retrieved from [Link]
-
Studylib. (n.d.). Synthesis of Chromium Acetylacetonate: A Lab Experiment. Retrieved from [Link]
-
Ing. Petr Švec - PENTA s.r.o. (2024). SAFETY DATA SHEET - Acetylacetone. Retrieved from [Link]
-
KISHIDA CHEMICAL CO., LTD. (2024). Acetylacetone - Safety Data Sheet. Retrieved from [Link]
-
Grokipedia. (n.d.). Chromium(III) acetylacetonate. Retrieved from [Link]
-
Transtutors. (2022). Synthesis of Tris (acetylacetonato) Chromium(III) Complex. Retrieved from [Link]
- George, W. O. (1971). The infrared spectra of chromium (III) acetylacetonate and chromium (III) malondialdehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 27(A), 265-269.
-
Wiley. (n.d.). Chromium(III) acetylacetonate - SpectraBase. Retrieved from [Link]
-
YouTube. (2021). Synthesis of Chromium(III) acetylacetonate. Retrieved from [Link]
-
IISTE.org. (n.d.). Synthesis and Chemical Characterization of Metals (Al, Cr, Co, Mn and VO) Complexes with Acetylacetone. Retrieved from [Link]
-
Chegg. (2020). Question: Synthesis of Tris (acetylacetonato) Chromium(III) Complex Aim. Retrieved from [Link]
-
ResearchGate. (2025). Self-propagating synthesis of chromium acetylacetonate. Retrieved from [Link]
-
Reddit. (2023). Cr(acac)3 UV-VIS spectrum d-d band. Retrieved from [Link]
-
Scribd. (n.d.). MN (Acac) 3 Uv PDF. Retrieved from [Link]
- DSpace. (n.d.). Synthesis, Spectroscopy and Catalysis of [Cr(acac)
-
JEOL Ltd. (n.d.). Comprehensive Analysis of Acetylacetonate Complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-vis spectra of Cr(III) (spectrum 1) and 3,4DHBA (spectrum 2). Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Cr L-Edge X-ray Absorption Spectroscopy of CrIII(acac)3 in Solution with Measured and Calculated Absolute Absorption Cross Sections. Retrieved from [Link]
-
ResearchGate. (2025). Chromium(III) Acetylacetonate. Retrieved from [Link]
-
Chegg. (2023). Solved Question 1: The synthesis of Cr(acac)3 uses urea to. Retrieved from [Link]
-
Chegg. (2020). Solved What is the purpose of the urea in the synthesis of. Retrieved from [Link]
-
Scribd. (n.d.). [Cr(acac)3]. Retrieved from [Link]
Sources
- 1. Chromium(III) acetylacetonate - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. iiste.org [iiste.org]
- 4. researchgate.net [researchgate.net]
- 5. studylib.net [studylib.net]
- 6. Solved Question 1: The synthesis of Cr(acac)3 uses urea to | Chegg.com [chegg.com]
- 7. (Solved) - Synthesis of Tris (acetylacetonato) Chromium(III) Complex Aim :... (1 Answer) | Transtutors [transtutors.com]
- 8. geneseo.edu [geneseo.edu]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. researchgate.net [researchgate.net]
- 11. Cr L-Edge X-ray Absorption Spectroscopy of CrIII(acac)3 in Solution with Measured and Calculated Absolute Absorption Cross Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. scribd.com [scribd.com]
- 14. carlroth.com [carlroth.com]
- 15. fishersci.com [fishersci.com]
- 16. echemi.com [echemi.com]
- 17. geneseo.edu [geneseo.edu]
- 18. carlroth.com [carlroth.com]
- 19. pentachemicals.eu [pentachemicals.eu]
